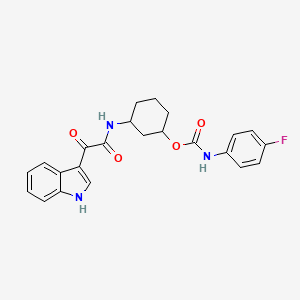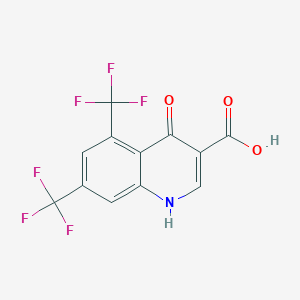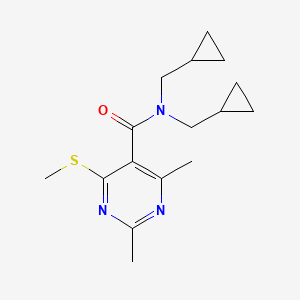
2,5-Dihydro-5,5-dimethylpyrrole-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 2,5-Dihydro-5,5-dimethylpyrrole-2-one, involves several methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For instance, a reaction between dialkyl acetylenedicarboxylates and β-aminoketones promoted by triphenylphosphine allows an efficient one-pot synthesis of polysubstituted 2,5-dihydropyrrole derivatives .Molecular Structure Analysis
The molecular structure of 2,5-Dihydro-5,5-dimethylpyrrole-2-one can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2,5-Dimethylpyrroles, including 2,5-dihydro-5,5-dimethylpyrrole-2-one, have been explored in various synthesis and chemical reaction studies. For instance, Amelichev et al. (2005) demonstrated an abnormal synthesis of bis(dithiolo)pyrroles from 2,5-dimethylpyrroles under mild conditions (Amelichev et al., 2005). Also, studies have been conducted on the relaxation dynamics of 2,5-dimethylpyrrole following excitation in the UV range, providing insights into the behavior of these molecules under specific conditions (Ovejas et al., 2015).
Crystal Structures
Research on the crystal and molecular structures of N-substituted 2,5-dimethylpyrrole derivatives, including 2,5-dihydro-5,5-dimethylpyrrole-2-one, has been undertaken to understand their physical and chemical properties better. Jones et al. (2010) have elucidated these structures, which are crucial for understanding their reactivity and potential applications (Jones et al., 2010).
Organic Synthesis
The compound has been used in organic synthesis, such as in the Michael−Aldol ring closures with dihapto-coordinated pyrrole complexes, leading to the synthesis of tetrahydroindole cores. This highlights its role in constructing complex organic molecules (Welch et al., 2009).
Novel Synthesis Methods
Innovative synthesis methods for N-substituted 2,5-dimethylpyrroles have been developed, demonstrating the versatility and potential for varied applications of these compounds. For example, Penieres et al. (1998) described a novel preparation method using clay as a catalyst and infrared energy, showcasing the evolving methods in synthesizing these compounds (Penieres et al., 1998).
Environmental Applications
2,5-Dihydro-5,5-dimethylpyrrole-2-one derivatives have been used in environmentally-friendly routes for synthesizing valuable pyrroles and pyrroloquinoline derivatives. The use of continuous flow allowed for efficient and green synthetic processes, as described by Drop et al. (2017) (Drop et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5,5-dimethyl-1H-pyrrol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2)4-3-5(8)7-6/h3-4H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFBYBPLDWFKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydro-5,5-dimethylpyrrole-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate](/img/structure/B2793433.png)

![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)
![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)


![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)
![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2793452.png)

![benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2793456.png)